molecular formula C12H13N2O7- B14732831 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate CAS No. 5629-51-6

2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate

Cat. No.: B14732831
CAS No.: 5629-51-6
M. Wt: 297.24 g/mol
InChI Key: STLJBHCMSJKACF-UHFFFAOYSA-M
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Description

2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate is an organic compound that belongs to the class of dinitrophenyl carbonates. This compound is characterized by the presence of a butan-2-yl group, a methyl group, and two nitro groups attached to a phenyl carbonate structure. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate typically involves the reaction of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The carbonate group can undergo nucleophilic substitution reactions, where the carbonate is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl carbonates with various nucleophiles.

Scientific Research Applications

2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate has several applications in scientific research:

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function. The carbonate group can also undergo hydrolysis, releasing the active dinitrophenyl moiety, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yl)-4,6-dinitrophenol: Similar structure but lacks the carbonate group.

    2-(Butan-2-yl)-3-methyl-4,6-dinitrobenzene: Similar structure but lacks the carbonate ester functionality.

    2-(Butan-2-yl)-3-methyl-4-nitrophenyl carbonate: Similar structure but has only one nitro group.

Uniqueness

2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate is unique due to the presence of both the dinitrophenyl and carbonate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

5629-51-6

Molecular Formula

C12H13N2O7-

Molecular Weight

297.24 g/mol

IUPAC Name

(2-butan-2-yl-3-methyl-4,6-dinitrophenyl) carbonate

InChI

InChI=1S/C12H14N2O7/c1-4-6(2)10-7(3)8(13(17)18)5-9(14(19)20)11(10)21-12(15)16/h5-6H,4H2,1-3H3,(H,15,16)/p-1

InChI Key

STLJBHCMSJKACF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1OC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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